molecular formula C3H5ClN2S B1404317 Isothiazol-3-amine hydrochloride CAS No. 1955506-86-1

Isothiazol-3-amine hydrochloride

Cat. No. B1404317
CAS RN: 1955506-86-1
M. Wt: 136.6 g/mol
InChI Key: IKYMHGHCLCVIGU-UHFFFAOYSA-N
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Description

Isothiazol-3-amine hydrochloride is a derivative of Isothiazole . Isothiazole, or 1,2-thiazole, is an organic compound consisting of a five-membered ring that contains an atom of sulfur and nitrogen . The ring is unsaturated and features an S-N bond .


Synthesis Analysis

Most of the synthetic approaches related to the synthesis of isothiazol-3-ones start from the cyclization of amides that are readily prepared from cheap carboxylic acid precursors available from a wide range of chemical suppliers .


Molecular Structure Analysis

Isothiazol-3-amine has a molecular formula of C3H4N2S . It is a five-membered heteroaromatic compound that is considered to be derived from thiophene, in which the second position is occupied by a nitrogen atom .


Chemical Reactions Analysis

Isothiazol-3-amine hydrochloride has been used in the synthesis of various derivatives with potential biological activities. For instance, it has been used in the synthesis of pseudo-saccharine amines derivatives, which have shown significant antibacterial activity.

Scientific Research Applications

Biocidal Applications

Isothiazol-3-amine hydrochloride exhibits significant biocidal properties , making it an effective agent against a broad spectrum of microorganisms. It is used in industrial water treatment to control microbial growth and biofouling, which is crucial for maintaining system efficiency and preventing corrosion .

Antimicrobial Agent in Cosmetics

Due to its antibacterial and antifungal characteristics, Isothiazol-3-amine hydrochloride is used as a preservative in cosmetic products. It helps in extending shelf life by preventing the growth of microbes that can spoil the product or pose a risk to consumer health .

Fungicide and Algicide

This compound serves as a fungicide and algicide in various industries, including agriculture. It is applied to crops to prevent fungal infections and to water bodies to inhibit algae growth, thereby protecting aquatic ecosystems and ensuring healthy crop yields.

Disinfectant Properties

Isothiazol-3-amine hydrochloride is utilized as a disinfectant due to its ability to eliminate pathogens from surfaces. This application is particularly relevant in healthcare settings, where sterilization and disinfection are paramount.

Preservative in Industrial Products

The compound’s stability and solubility make it an ideal preservative for industrial products. It is used to prevent degradation and extend the lifespan of products such as paints, coatings, and adhesives.

Research on Sensitizers

Scientific research has focused on the sensitizing potential of Isothiazol-3-amine hydrochloride. Studies aim to understand its impact on skin irritation and allergies, contributing to safer product formulations and regulatory compliance .

Analytical Chemistry

In analytical chemistry, Isothiazol-3-amine hydrochloride is studied for developing analytical methods to detect and quantify biocides. This research is vital for monitoring environmental exposure and ensuring compliance with safety standards .

Ecotoxicological Studies

Given the widespread use of biocides, there is ongoing research into the ecotoxicological effects of Isothiazol-3-amine hydrochloride. These studies assess the environmental impact and help in formulating guidelines for its safe use .

Mechanism of Action

Target of Action

Isothiazol-3-amine hydrochloride primarily targets life-sustaining enzymes, specifically those enzymes with thiols at their active sites . This compound is known for its remarkable antifungal and antibacterial properties, being extensively used as biocides in a variety of industrial water treatment applications for the control of microbial growth and biofouling .

Mode of Action

The mode of action of Isothiazol-3-amine hydrochloride involves inhibiting these enzymes by forming mixed disulfides upon treatment with such species . This interaction with its targets results in the disruption of essential biological processes, leading to the inhibition of microbial growth.

Biochemical Pathways

The biochemical pathways affected by Isothiazol-3-amine hydrochloride are those involving the enzymes with thiols at their active sites . The compound’s interaction with these enzymes disrupts the normal functioning of these pathways, leading to downstream effects such as the inhibition of microbial growth and biofouling .

Pharmacokinetics

It is known that the compound is used in various applications due to its bacteriostatic and fungiostatic activity

Result of Action

The molecular and cellular effects of Isothiazol-3-amine hydrochloride’s action include the inhibition of microbial growth and biofouling . This is achieved through the compound’s interaction with its targets, leading to the disruption of essential biological processes .

Action Environment

The action, efficacy, and stability of Isothiazol-3-amine hydrochloride can be influenced by various environmental factors. For instance, the compound is used in a variety of industrial water treatment applications, suggesting that it is effective in diverse environments . .

Safety and Hazards

Isothiazol-3-amine hydrochloride may pose some safety hazards. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1,2-thiazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S.ClH/c4-3-1-2-6-5-3;/h1-2H,(H2,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYMHGHCLCVIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiazol-3-amine hydrochloride

CAS RN

1955506-86-1
Record name 1,2-thiazol-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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